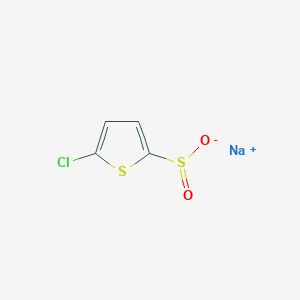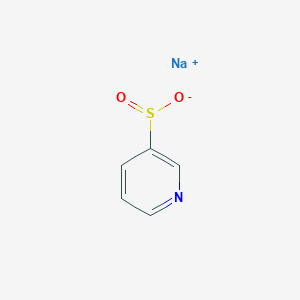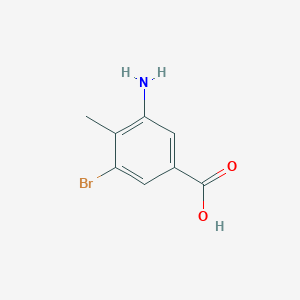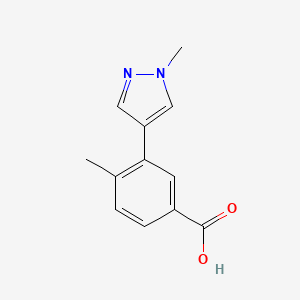
1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds. The presence of a bromo and methyl group on the benzoyl moiety further enhances the compound’s chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-4-methylbenzoyl chloride from 3-bromo-4-methylbenzoic acid using thionyl chloride.
Formation of Azetidine Ring: The azetidine ring is formed by reacting the 3-bromo-4-methylbenzoyl chloride with azetidin-3-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions under appropriate conditions, forming open-chain amines or other heterocycles.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the development of new heterocyclic compounds.
Catalysis: Azetidines, including this compound, are used in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.
Material Science: The compound’s unique reactivity makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine is primarily related to its ability to participate in various chemical reactions due to the ring strain of the azetidine ring and the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine can be compared with other azetidine derivatives, such as:
1-Phenylazetidine: Lacks the bromo and methyl substituents, resulting in different reactivity and applications.
1-Benzoylazetidine: Similar structure but without the bromo and methyl groups, leading to different chemical properties.
1-(4-Methylbenzoyl)azetidine:
The presence of both bromo and methyl groups in this compound makes it unique, providing specific reactivity and versatility in various chemical transformations.
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(3-bromo-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-7-2-3-8(4-10(7)12)11(15)14-5-9(13)6-14/h2-4,9H,5-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITDGOPDKMZWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide](/img/structure/B7936213.png)




